molecular formula C13H16N2O B3387500 2-(4-tert-butyl-1H-pyrazol-1-yl)phenol CAS No. 83431-00-9

2-(4-tert-butyl-1H-pyrazol-1-yl)phenol

Cat. No. B3387500
CAS RN: 83431-00-9
M. Wt: 216.28 g/mol
InChI Key: UCXJWSZQNMIGIJ-UHFFFAOYSA-N
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Description

The compound “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” is a heterocyclic compound . It is related to the compound 2,4-Ditert butyl phenol (2,4-DTBP), which has been extracted from the Plumbago zeylanica plant . The antioxidant effects of 2,4-DTBP are well-known as it effectively suppresses oxidation, preventing material degradation and disintegration .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various derivatives .


Molecular Structure Analysis

The molecular structure of 2,4-Ditert butyl phenol, a related compound, was characterized as C14H22O through 1H NMR analysis . Chemical shifts were reported in ppm units using tetramethylsilane (TMS) as an internal reference, and coupling constants (J) were given in Hz .


Chemical Reactions Analysis

The compound 2,4-Ditert butyl phenol has shown antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .

Scientific Research Applications

Therapeutic Potential

The compound “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” belongs to the family of pyrazole compounds . Pyrazole compounds have been known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are frequently used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their herbicidal properties .

Coordination Chemistry

Pyrazoles are also used in coordination chemistry . They can act as ligands to form complexes with various metals.

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used due to their ability to form organometallic compounds .

Synthesis of N-Heterocycles

The compound “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” can be used in the synthesis of N-heterocycles . This is important for the preparation of biologically interesting compounds .

Cytotoxic Effect

A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells .

Construction of C–N Bonds

The compound “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” can be used in the construction of C–N bonds . This is part of the ongoing development of novel protocols for the construction of C–N bonds .

Mechanism of Action

While the specific mechanism of action for “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” is not directly mentioned in the search results, related compounds have shown various biological activities. For example, 2,4-Ditert butyl phenol has demonstrated antifungal, antioxidant, and cancer-fighting properties .

Future Directions

The compound 2,4-Ditert butyl phenol, which is related to “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol”, has shown potential in cancer research . Further investigation and exploration of its potential would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

2-(4-tert-butylpyrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-8-14-15(9-10)11-6-4-5-7-12(11)16/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXJWSZQNMIGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN(N=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butyl-1H-pyrazol-1-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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